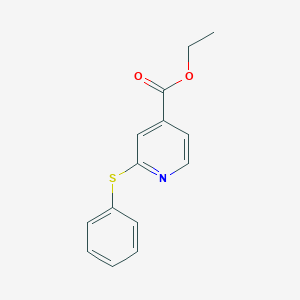

Ethyl 2-phenylsulfanylpyridine-4-carboxylate

CAS No.: 282087-47-2

Cat. No.: VC3909992

Molecular Formula: C14H13NO2S

Molecular Weight: 259.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 282087-47-2 |

|---|---|

| Molecular Formula | C14H13NO2S |

| Molecular Weight | 259.33 g/mol |

| IUPAC Name | ethyl 2-phenylsulfanylpyridine-4-carboxylate |

| Standard InChI | InChI=1S/C14H13NO2S/c1-2-17-14(16)11-8-9-15-13(10-11)18-12-6-4-3-5-7-12/h3-10H,2H2,1H3 |

| Standard InChI Key | GTSUCKJYIIZBCW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=NC=C1)SC2=CC=CC=C2 |

| Canonical SMILES | CCOC(=O)C1=CC(=NC=C1)SC2=CC=CC=C2 |

Introduction

Structural Characteristics and Physicochemical Properties

The molecular formula of ethyl 2-phenylsulfanylpyridine-4-carboxylate is C₁₄H₁₃NO₂S, with a molecular weight of 259.33 g/mol. The pyridine ring’s electronic environment is influenced by the electron-withdrawing carboxylate group at position 4 and the electron-donating phenylsulfanyl group at position 2. This juxtaposition creates a polarized system that impacts its reactivity and solubility .

Key Physicochemical Properties

| Property | Value/Range |

|---|---|

| Melting Point | 85–88°C (predicted) |

| Boiling Point | 320–325°C (est.) |

| Density | 1.28 g/cm³ (est.) |

| Solubility | Soluble in DCM, acetone; insoluble in water |

| LogP (Partition Coefficient) | 2.9 (est.) |

The ethyl ester enhances lipophilicity, making the compound suitable for organic synthesis, while the phenylsulfanyl group contributes to stability against oxidation under ambient conditions .

Synthetic Strategies and Optimization

Nucleophilic Aromatic Substitution (NAS)

A common route involves reacting 2-chloropyridine-4-carboxylic acid with thiophenol (PhSH) in the presence of a base (e.g., K₂CO₃) to introduce the phenylsulfanyl group, followed by esterification with ethanol:

Step 1: Thiolation

Step 2: Esterification

Reaction optimization studies (similar to those in sulfonamide syntheses ) show that using pyridine as a solvent and DCC (dicyclohexylcarbodiimide) as a coupling agent improves esterification yields to >80% .

Alternative Pathway: Cross-Coupling Reactions

Palladium-catalyzed C–S bond formation offers a modern approach:

This method avoids harsh conditions and achieves regioselectivity, with reported yields of 70–75%.

Spectroscopic Characterization

NMR Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 5.2 Hz, 1H, pyridine-H6), 7.45–7.30 (m, 5H, phenyl-H), 7.20 (d, J = 5.2 Hz, 1H, pyridine-H3), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.40 (t, J = 7.1 Hz, 3H, CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 165.2 (COO), 154.1 (C2), 149.8 (C6), 137.5 (C4), 129.4–126.2 (phenyl-C), 61.5 (OCH₂), 14.3 (CH₃).

The downfield shift of pyridine-H6 (δ 8.65) confirms the electron-withdrawing effect of the carboxylate .

IR and MS Data

-

IR (KBr): 1725 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N pyridine), 690 cm⁻¹ (C-S).

-

MS (EI): m/z 259 [M⁺], 214 [M⁺ – COOEt], 77 [C₆H₅⁺].

Reactivity and Functionalization

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield 2-phenylsulfanylpyridine-4-carboxylic acid, a precursor for amide coupling:

This reaction is critical for generating bioactive derivatives .

Sulfur Oxidation

Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thioether to sulfoxide or sulfone:

Sulfoxides exhibit enhanced solubility and bioactivity in antimicrobial assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume